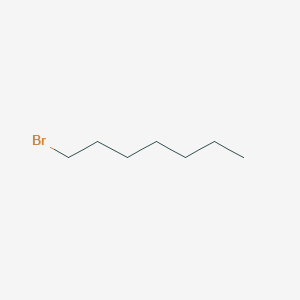

1-Bromoheptane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.71e-05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7315. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXKDWGTSHCFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022095 | |

| Record name | 1-Bromoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Bromoheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21236 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.27 [mmHg] | |

| Record name | 1-Bromoheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21236 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

629-04-9 | |

| Record name | 1-Bromoheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 1-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-BROMOHEPTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromoheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Bromoheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoheptane (CH₃(CH₂)₆Br) is a primary alkyl halide that serves as a versatile building block in organic synthesis. Its utility lies in the electrophilic nature of the carbon atom bonded to the bromine, making it susceptible to a variety of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, complete with detailed experimental protocols and visual diagrams to support researchers in its application.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1][2] A summary of its key physical and chemical properties is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅Br | [1] |

| Molecular Weight | 179.10 g/mol | [3] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Density | 1.14 g/mL at 25 °C | [3][4] |

| Boiling Point | 178-180 °C | [3][5] |

| Melting Point | -58 °C | [3][4][5] |

| Refractive Index (n²⁰/D) | 1.4499 | [3][4] |

| Solubility in Water | Insoluble | [2][6] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, DMSO, DMF, and chloroform | [2][6] |

| Flash Point | 60 °C | [5] |

| Vapor Density | 6.18 (vs air) | [3] |

| Dielectric Constant | 5.33 | [7] |

Reactivity and Key Reactions

As a primary alkyl halide, this compound's reactivity is dominated by bimolecular nucleophilic substitution (Sₙ2) reactions. The steric accessibility of the primary carbon atom allows for efficient backside attack by a wide range of nucleophiles. Elimination reactions (E2) can also occur, particularly in the presence of strong, sterically hindered bases. Furthermore, this compound is a key precursor for the formation of Grignard reagents.

Nucleophilic Substitution (Sₙ2) Reactions

The general mechanism for the Sₙ2 reaction of this compound involves the direct displacement of the bromide ion by a nucleophile in a single, concerted step. This results in the inversion of stereochemistry at the carbon center, although for the achiral this compound, this is not a stereochemical consideration.

A variety of nucleophiles can be employed to synthesize a range of functionalized heptane derivatives. Common examples include:

-

Williamson Ether Synthesis: Reaction with an alkoxide or phenoxide to form an ether.

-

Reaction with Azide Ion: Formation of an alkyl azide.

-

Reaction with Cyanide Ion: Formation of a nitrile, extending the carbon chain by one.

-

Formation of Amines: Reaction with ammonia or amines.

The following diagram illustrates a general Sₙ2 pathway for this compound.

Elimination (E2) Reactions

When this compound is treated with a strong, bulky base, such as potassium tert-butoxide, an E2 elimination reaction is favored over substitution. This reaction proceeds via a concerted mechanism where the base removes a proton from the β-carbon, and the bromide ion is simultaneously ejected, leading to the formation of an alkene (1-heptene).

Grignard Reagent Formation

This compound readily reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent, heptylmagnesium bromide (CH₃(CH₂)₆MgBr). This organometallic compound is a powerful nucleophile and a strong base, widely used for the formation of new carbon-carbon bonds.

Experimental Protocols

The following sections provide detailed methodologies for key reactions and procedures involving this compound.

Synthesis of this compound from 1-Heptanol

Materials:

-

1-Heptanol

-

48% Hydrobromic acid (HBr)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous calcium chloride (CaCl₂)

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, combine 1-heptanol and 48% hydrobromic acid.

-

Slowly add concentrated sulfuric acid to the cooled mixture with swirling.

-

Add boiling chips and heat the mixture under reflux for 2-3 hours.

-

After cooling, transfer the mixture to a separatory funnel and remove the lower aqueous layer.

-

Wash the organic layer sequentially with water, sodium bicarbonate solution, and again with water.

-

Dry the crude this compound over anhydrous calcium chloride.

-

Purify the product by fractional distillation, collecting the fraction boiling at 178-180 °C.

Williamson Ether Synthesis: Preparation of Heptyl Phenyl Ether

Materials:

-

Phenol

-

Sodium hydroxide (NaOH)

-

This compound

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve phenol in ethanol.

-

Add a stoichiometric amount of sodium hydroxide to form the sodium phenoxide.

-

Add this compound to the solution and heat the mixture under reflux for 3-4 hours.

-

Cool the reaction mixture and remove the ethanol using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it with 5% NaOH solution and then with water until neutral.

-

Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Further purification can be achieved by vacuum distillation.

Synthesis of 1-Azidoheptane

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound in DMF.

-

Add sodium azide (a slight molar excess) to the solution.

-

Heat the mixture with stirring at 60-70 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After cooling, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic extracts with water to remove DMF.

-

Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The product can be purified by distillation under reduced pressure.

Formation of Heptylmagnesium Bromide (Grignard Reagent)

Materials:

-

Magnesium turnings

-

Iodine crystal (optional, as an initiator)

-

This compound

-

Anhydrous diethyl ether or THF

-

Three-necked flask, reflux condenser, dropping funnel, nitrogen inlet

Procedure:

-

Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.

-

Place magnesium turnings in the three-necked flask. A small crystal of iodine can be added to activate the magnesium.

-

In a dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.

-

Add a small portion of the this compound solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle boiling is observed.

-

Add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting gray-to-brown solution is the Grignard reagent, which can be used directly in subsequent reactions.

The following diagram illustrates a typical experimental workflow for a substitution reaction under reflux, followed by workup and purification.

Purification and Characterization

Purification Methods

Crude this compound and its reaction products can be purified by several methods. A common initial purification step involves washing the crude product in a separatory funnel with water, a dilute base (like sodium bicarbonate solution) to neutralize any acid, and finally with brine to aid in the separation of aqueous and organic layers. The organic layer is then dried over an anhydrous salt such as magnesium sulfate or sodium sulfate.

For volatile liquid products, distillation is the preferred method of purification. Simple distillation is effective if the impurities are non-volatile or have significantly different boiling points. If the boiling points of the desired product and impurities are close, fractional distillation is necessary.

Non-volatile or thermally sensitive compounds are typically purified by column chromatography on silica gel or alumina.

Characterization

The identity and purity of this compound and its derivatives are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.

-

Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups.

-

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the structure through fragmentation patterns.

-

Gas Chromatography (GC): Can be used to assess the purity of volatile compounds.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[4] It is incompatible with strong oxidizing agents and strong bases.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a key intermediate in organic synthesis, primarily utilized for the introduction of a heptyl group into various molecular scaffolds. Its reactivity is well-defined, with Sₙ2 reactions being the most prominent transformation. This guide provides the essential chemical properties, a detailed overview of its reactivity, and practical experimental protocols to aid researchers in the effective use of this versatile reagent in their synthetic endeavors. Careful consideration of reaction conditions and appropriate purification techniques are crucial for achieving high yields of desired products.

References

1-Bromoheptane molecular structure and formula

An In-depth Technical Guide to 1-Bromoheptane: Molecular Structure, Properties, and Applications in Drug Development

Introduction

This compound (n-heptyl bromide) is a linear alkyl halide that serves as a crucial building block and intermediate in the fields of organic synthesis and medicinal chemistry.[1][2] Its structure, comprising a seven-carbon aliphatic chain and a terminal bromine atom, imparts a specific reactivity profile that is highly valued by researchers and drug development professionals. The bromine atom functions as an excellent leaving group in nucleophilic substitution reactions, while the heptyl chain provides a lipophilic scaffold.[2][3] These characteristics allow for the strategic introduction of the heptyl moiety into a wide range of molecules, thereby modifying their physicochemical properties such as lipophilicity, size, and interaction with biological targets.[2] This guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, synthesis protocols, and key applications, with a particular focus on its utility in the synthesis of specialty chemicals and pharmaceuticals.[1][4]

Molecular Structure and Formula

This compound is an organobromine compound characterized by a bromine atom covalently bonded to the terminal carbon of a heptane chain.

| Identifier | Value | Reference |

| Molecular Formula | C₇H₁₅Br | [1][5][6] |

| Linear Formula | CH₃(CH₂)₆Br | [7] |

| IUPAC Name | This compound | [5] |

| Synonyms | n-Heptyl bromide, Heptyl bromide | [5][8] |

| CAS Number | 629-04-9 | [1][5] |

| SMILES | CCCCCCCBr | [5][7] |

| InChI | 1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3 | [5][7][8] |

| InChIKey | LSXKDWGTSHCFPP-UHFFFAOYSA-N | [5][8] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[5][6] It is a non-polar molecule, making it insoluble in water but soluble in many common organic solvents.[2][3] Its key quantitative properties are summarized below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 179.10 g/mol | [4][5][9] |

| Appearance | Clear, colorless to light yellow liquid | [1][3][6] |

| Melting Point | -58 °C | [4][6][7][9] |

| Boiling Point | 180 °C | [1][4][6][9] |

| Density | 1.140 g/mL at 25 °C | [6][7][9] |

| Flash Point | 60 °C (141 °F) - closed cup | [7][9] |

| Refractive Index (n²⁰/D) | 1.4499 | [6][7][10] |

| Vapor Density | 6.18 (vs air) | [6][7] |

| Water Solubility | Insoluble (0.0066 g/L) | [3][6] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the nucleophilic substitution of 1-heptanol.[4] This reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism, where a primary alcohol is converted into a primary alkyl halide.[11][12] The hydroxyl group (-OH) of the alcohol, a poor leaving group, is first protonated by a strong acid to form a good leaving group, water (H₂O). The bromide nucleophile then attacks the electrophilic carbon in a concerted step, displacing the water molecule.[12][13]

Experimental Protocol: Synthesis from 1-Heptanol

This protocol is adapted from established procedures for the synthesis of primary alkyl bromides.[10][12]

Materials:

-

1-Heptanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Hydrobromic Acid (HBr, 48%) or Sodium Bromide (NaBr)

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

-

Separatory funnel, round-bottom flask, reflux condenser, distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, cautiously add 0.5 moles of concentrated sulfuric acid to 1.0 mole of 1-heptanol while cooling the flask in an ice bath.

-

Addition of Bromide Source: Slowly add 1.25 moles of 48% hydrobromic acid to the mixture, continuing to cool and swirl. (Alternatively, sodium bromide can be used, which generates HBr in situ with the sulfuric acid).[12]

-

Reflux: Add a few boiling chips and assemble a reflux condenser. Heat the mixture to a gentle boil and maintain reflux for 4-6 hours to ensure the reaction goes to completion.[10]

-

Work-up and Isolation: After cooling, transfer the mixture to a separatory funnel. The organic layer (crude this compound) will typically be the upper layer, but densities should be confirmed.

-

Washing:

-

Wash the organic layer carefully with cold concentrated sulfuric acid to remove any unreacted alcohol and dialkyl ether byproduct.[10]

-

Wash with water to remove the acid.

-

Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, venting the separatory funnel frequently to release CO₂ gas.

-

Wash again with water.

-

-

Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like calcium chloride.[10]

-

Purification: Decant or filter the dried liquid into a distillation apparatus. Purify the this compound by fractional distillation, collecting the fraction that boils at approximately 180 °C.[4][10]

Caption: Workflow for the Sₙ2 synthesis of this compound.

Reactivity and Key Applications in Synthesis

The synthetic utility of this compound is dominated by the reactivity of its carbon-bromine bond.[1] The high electronegativity of bromine makes the attached carbon atom electrophilic and susceptible to attack by nucleophiles, while the bromide ion itself is an excellent leaving group.[2][3]

Alkylation Reactions

This compound is widely used as an alkylating agent to introduce the seven-carbon heptyl chain into various molecules.[1][4] This is fundamental for building larger carbon skeletons or for functionalizing heteroatoms.

-

O-Alkylation: Reaction with alcohols or phenols (as alkoxides/phenoxides) yields heptyl ethers.

-

N-Alkylation: Reaction with amines produces secondary or tertiary heptylamines.[3]

-

C-Alkylation: Reaction with carbanions, such as those derived from malonic esters or organocuprates, forms new carbon-carbon bonds.

Grignard Reagent Formation

This compound readily reacts with magnesium metal in an ether solvent to form heptylmagnesium bromide (C₇H₁₅MgBr), a powerful Grignard reagent.[1] This organometallic compound acts as a strong nucleophile and base, enabling the formation of C-C bonds through reactions with electrophiles like aldehydes, ketones, esters, and epoxides.

Caption: Key synthetic pathways involving this compound.

Role in Drug Design and Development

The introduction of alkyl chains and halogen atoms are common strategies in medicinal chemistry to modulate the biological activity and pharmacokinetic properties of drug candidates.[14][15] this compound serves as a valuable reagent in this context.

-

Modulation of Lipophilicity: The addition of a heptyl group significantly increases the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross cell membranes, modulate its binding to hydrophobic pockets in target proteins, and affect its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

-

Halogen Bonding: The bromine atom itself can participate in halogen bonding, a non-covalent interaction where the electropositive region on the bromine (the σ-hole) interacts with a nucleophilic atom (like oxygen or nitrogen) on a biological target.[14][15] This interaction can enhance binding affinity and selectivity, contributing to increased therapeutic activity.[15]

-

Synthetic Handle: In multi-step syntheses, the heptyl bromide moiety can be introduced early and the bromine atom can later be displaced or used in cross-coupling reactions to build further molecular complexity.

Caption: Logic flow of using this compound in drug discovery.

Conclusion

This compound is a versatile and indispensable chemical intermediate for research scientists and drug development professionals. Its well-defined molecular structure and predictable reactivity through Sₙ2 and Grignard pathways make it an ideal reagent for introducing the heptyl group into complex molecules. This functionalization is a key strategy for modulating the physicochemical and biological properties of new chemical entities, underscoring the enduring importance of this compound in the synthesis of pharmaceuticals, agrochemicals, and other specialty materials.[1][2][4] Proper handling is essential due to its flammability and irritant nature.[6][16]

References

- 1. nbinno.com [nbinno.com]

- 2. zhishangchemical.com [zhishangchemical.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C7H15Br | CID 12369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 629-04-9 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Heptane, 1-bromo- [webbook.nist.gov]

- 9. This compound – Palchem [palchem.com]

- 10. prepchem.com [prepchem.com]

- 11. vernier.com [vernier.com]

- 12. Synthesis of 1-Bromobutane_Chemicalbook [chemicalbook.com]

- 13. scribd.com [scribd.com]

- 14. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 15. jms.ump.edu.pl [jms.ump.edu.pl]

- 16. Page loading... [wap.guidechem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of n-Heptyl Bromide

This technical guide provides a comprehensive overview of the core physical properties of n-heptyl bromide (1-bromoheptane). The information is curated for professionals in research and development who require precise data and reproducible experimental methodologies. This document summarizes key quantitative data in a structured format, details the protocols for their experimental determination, and provides a visual workflow for a key measurement.

Core Physical Properties of n-Heptyl Bromide

N-heptyl bromide, also known as this compound, is a colorless to light yellow liquid organic compound.[1][2] It is an alkyl halide with the chemical formula C₇H₁₅Br.[3] Due to the bromine atom's good leaving group ability, it serves as an important intermediate in organic synthesis, often used to introduce a heptyl group into a target molecule.[2] It is generally insoluble in water but soluble in common organic solvents like ethanol and diethyl ether.[3][4]

Quantitative Data Summary

The physical properties of n-heptyl bromide are summarized in the table below. These values are critical for its application in synthesis, purification, and formulation.

| Physical Property | Value | Conditions |

| Molecular Formula | C₇H₁₅Br | |

| Molecular Weight | 179.10 g/mol | [5] |

| Appearance | Clear colorless to light yellow liquid | [1][4] |

| Density | 1.14 g/mL | at 25°C[6][7] |

| Boiling Point | 178-180°C | at 760 mmHg[6][8][9] |

| Melting Point | -58°C | [6][8][9] |

| Refractive Index (n_D) | 1.4499 - 1.451 | at 20°C[4][9][10] |

| Flash Point | 141°F (60.5°C) | [4][8] |

| Vapor Density | 6.18 (vs. air) | [4][6] |

| Vapor Pressure | 1.32 mmHg | at 25°C[4] |

| Water Solubility | Insoluble (0.0066 g/L) | [4][6] |

| Solubility | Soluble in ethanol and ether | [3][4] |

Experimental Protocols for Property Determination

The following sections detail the standard laboratory protocols for measuring the key physical properties of liquid compounds such as n-heptyl bromide.

Determination of Density

The density of a liquid can be accurately determined using a pycnometer, which is a glass flask with a precisely defined volume.[11]

Apparatus:

-

Pycnometer (specific volume, e.g., 10 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath for temperature control

Protocol:

-

Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent, followed by distilled water, and then dry it completely.

-

Mass of Empty Pycnometer: Weigh the clean, dry, and empty pycnometer on an analytical balance. Record this mass (m₁).

-

Mass of Pycnometer with Sample: Fill the pycnometer with n-heptyl bromide, ensuring no air bubbles are trapped. Place the stopper and allow any excess liquid to overflow through the capillary. Carefully wipe the outside dry.

-

Temperature Equilibration: Place the filled pycnometer in a temperature-controlled water bath set to 25°C until it reaches thermal equilibrium.

-

Final Mass Measurement: Remove the pycnometer from the bath, wipe it dry again, and weigh it. Record this combined mass (m₂).

-

Calculation: The mass of the n-heptyl bromide is (m₂ - m₁). The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.

Determination of Boiling Point (Micro Method)

For small sample volumes, the micro-boiling point method using a capillary tube is efficient and accurate.[12][13] This can be performed using a Thiele tube or a modern melting point apparatus.[14][15]

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., MelTemp apparatus, Thiele tube with heating oil)

-

Rubber band or wire to attach the test tube to the thermometer

Protocol:

-

Sample Preparation: Add approximately 0.5 mL of n-heptyl bromide to the small test tube.[13]

-

Capillary Insertion: Place the capillary tube into the test tube with its open end facing down.[16]

-

Apparatus Setup: Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in the heating bath. Heat the bath gradually.[16]

-

Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[12][16]

-

Recording the Boiling Point: Turn off the heat when the rapid stream of bubbles is observed. Allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[12][16]

Determination of Refractive Index

The refractive index is a fundamental optical property that is a measure of how light propagates through a substance. It is commonly measured using an Abbe refractometer.[17]

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Light source (typically a sodium lamp, 589 nm)

-

Dropper or pipette

-

Lens cleaning tissue and a suitable solvent (e.g., ethanol)

Protocol:

-

Calibration: Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.

-

Temperature Control: Connect the water circulator to the refractometer prisms and set it to 20°C. Allow the instrument to equilibrate.

-

Sample Application: Open the prism assembly. Using a clean dropper, place 2-3 drops of n-heptyl bromide onto the surface of the lower prism.

-

Measurement: Close the prisms firmly. Look through the eyepiece and turn the adjustment knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale. For high accuracy, perform multiple readings and average the results.

-

Cleaning: After the measurement, clean the prism surfaces thoroughly with a soft tissue moistened with ethanol.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of n-heptyl bromide using the micro-capillary method.

Caption: Workflow for Micro-Boiling Point Determination.

References

- 1. Page loading... [guidechem.com]

- 2. zhishangchemical.com [zhishangchemical.com]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C7H15Br | CID 12369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 629-04-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 629-04-9 [chemicalbook.com]

- 8. This compound – Palchem [palchem.com]

- 9. stenutz.eu [stenutz.eu]

- 10. 629-04-9 CAS | this compound | Alkyl Halides | Article No. 02293 [lobachemie.com]

- 11. mt.com [mt.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. phillysim.org [phillysim.org]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. Video: Boiling Points - Procedure [jove.com]

- 17. pubs.aip.org [pubs.aip.org]

An In-Depth Technical Guide to 1-Bromoheptane (CAS Number: 629-04-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoheptane (CAS: 629-04-9), also known as heptyl bromide, is a linear alkyl halide that serves as a versatile and important intermediate in organic synthesis. Its seven-carbon alkyl chain and reactive bromine atom make it a valuable building block for the introduction of the heptyl group into a wide range of molecular scaffolds. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, key chemical reactions with detailed experimental protocols, and its applications in the pharmaceutical industry.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in experimental procedures.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 629-04-9 | [1][2] |

| Molecular Formula | C₇H₁₅Br | [2] |

| Molecular Weight | 179.10 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Melting Point | -58 °C | [1] |

| Boiling Point | 180 °C | [1] |

| Density | 1.14 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.4499 | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and chloroform. | |

| Vapor Pressure | 1.27 mmHg | [2] |

| Flash Point | 60 °C (140 °F) | [1] |

Safety and Handling

This compound is a flammable liquid and an irritant. Proper safety precautions must be observed during its handling and storage.

-

Hazards: Flammable liquid and vapor. Causes skin and eye irritation.[2]

-

Precautions: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[1]

Synthesis of this compound

This compound is typically synthesized from 1-heptanol via a nucleophilic substitution reaction. A common and effective method involves the use of hydrobromic acid and sulfuric acid.

Detailed Experimental Protocol for Synthesis

The following protocol is adapted from established synthetic procedures.[1]

Materials:

-

1-Heptanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

48% Hydrobromic Acid (HBr)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Calcium Chloride (CaCl₂)

-

Separatory funnel, round-bottom flask, reflux condenser, distillation apparatus

Procedure:

-

With cooling, cautiously add 0.5 moles of concentrated sulfuric acid to 1 mole of 1-heptanol in a round-bottom flask.

-

To this mixture, add 1.25 moles of 48% hydrobromic acid.

-

Heat the mixture to a boil and maintain reflux for 6 hours.

-

After reflux, allow the mixture to cool and then perform a steam distillation.

-

Separate the organic layer (crude this compound) using a separatory funnel.

-

To remove the ether by-product, wash the crude product twice with approximately one-fifth of its volume of cold, concentrated sulfuric acid or concentrated hydrochloric acid.

-

Wash the organic layer with water, followed by a sodium bicarbonate solution to neutralize any remaining acid, and then wash with water again.

-

Dry the this compound over anhydrous calcium chloride.

-

Purify the final product by fractional distillation, collecting the fraction boiling at approximately 180 °C.

This procedure typically yields this compound in high purity (around 80% yield).[1]

Key Reactions and Experimental Protocols

This compound is a key substrate for various nucleophilic substitution and organometallic reactions, making it a valuable tool for introducing a heptyl moiety.

Grignard Reagent Formation

This compound readily reacts with magnesium metal in an anhydrous ether solvent to form heptylmagnesium bromide, a potent Grignard reagent. This reagent is a strong nucleophile and base, widely used for forming new carbon-carbon bonds.[3]

References

Spectroscopic Profile of 1-Bromoheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromoheptane, a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (-CH₂Br) | 3.41 | Triplet | 6.8 |

| H-2 (-CH₂CH₂Br) | 1.85 | Quintet | 7.3 |

| H-3 to H-6 (-(CH₂)₄-) | 1.25 - 1.45 | Multiplet | - |

| H-7 (-CH₃) | 0.89 | Triplet | 6.7 |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Assignment | Chemical Shift (ppm) |

| C-1 (-CH₂Br) | 33.8 |

| C-2 (-CH₂CH₂Br) | 32.9 |

| C-3 | 28.5 |

| C-4 | 31.7 |

| C-5 | 26.5 |

| C-6 | 22.6 |

| C-7 (-CH₃) | 14.0 |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation : A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse sequence is typically used.

-

Number of Scans : 8 to 16 scans are generally sufficient for a clear spectrum.

-

Relaxation Delay : A relaxation delay of 1-2 seconds is used between scans.

-

Acquisition Time : Typically 2-4 seconds.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.[2]

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required.[2][3]

-

Relaxation Delay : A delay of 2 seconds is common.[2]

-

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2957, 2927, 2856 | C-H stretching (alkane) | Strong |

| 1465 | C-H bending (CH₂) | Medium |

| 1378 | C-H bending (CH₃) | Medium |

| 1255 | CH₂ wagging | Medium |

| 724 | CH₂ rocking | Medium |

| 646 | C-Br stretching | Strong |

Experimental Protocol for FTIR Spectroscopy

For a liquid sample like this compound, the following Attenuated Total Reflectance (ATR) or transmission methods can be used.

ATR-FTIR Method:

-

Instrument Preparation : Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[4]

-

Background Spectrum : A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Application : A small drop of this compound is placed directly onto the ATR crystal.[4]

-

Spectrum Acquisition : The IR spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning : The ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) after analysis.

Transmission Method (Salt Plates):

-

Sample Preparation : A drop of this compound is placed between two polished salt plates (e.g., NaCl or KBr) to form a thin liquid film.[5]

-

Spectrum Acquisition : The "sandwich" of salt plates is placed in the spectrometer's sample holder, and the IR spectrum is recorded.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometric Data

The electron ionization (EI) mass spectrum of this compound shows a characteristic isotopic pattern for bromine-containing compounds.

| m/z | Relative Intensity (%) | Assignment |

| 178/180 | 5 | [M]⁺ (Molecular Ion) |

| 121/123 | 10 | [M - C₄H₉]⁺ |

| 99 | 100 | [C₇H₁₅]⁺ (Loss of Br) |

| 57 | 93 | [C₄H₉]⁺ |

| 43 | 38 | [C₃H₇]⁺ |

| 41 | 44 | [C₃H₅]⁺ |

Note: The presence of two peaks for bromine-containing fragments (e.g., 178/180 and 121/123) is due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br, which is approximately 1:1.[6][7] The peak at m/z 99, corresponding to the heptyl cation, is often the base peak.

Experimental Protocol for GC-MS

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane or hexane).

-

Instrumentation : A GC-MS system equipped with a capillary GC column (e.g., DB-5ms) and a mass selective detector is used.

-

Gas Chromatography (GC) Parameters :

-

Injection Volume : 1 µL is injected into the GC inlet.

-

Inlet Temperature : Typically set to 250 °C.

-

Carrier Gas : Helium is used as the carrier gas with a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program : A temperature gradient is used to separate the components of the sample. For example, an initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min.

-

-

Mass Spectrometry (MS) Parameters :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Source Temperature : Typically 230 °C.

-

Quadrupole Temperature : Typically 150 °C.

-

Scan Range : The mass range is scanned from m/z 40 to 400.

-

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 3. How much substance do I need? – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. researchgate.net [researchgate.net]

- 6. savemyexams.com [savemyexams.com]

- 7. m.youtube.com [m.youtube.com]

Theoretical Insights into the C-Br Bond Dissociation Energy of 1-Bromoheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical approaches used to determine the bond dissociation energy (BDE) of the C-Br bond in 1-bromoheptane. Understanding this energetic parameter is crucial for predicting the reactivity and stability of this compound, which is of significant interest in various chemical and pharmaceutical contexts. This document outlines common computational methodologies, presents a comparative analysis of different theoretical methods, and offers a standardized protocol for BDE calculations.

Introduction to Bond Dissociation Energy

Bond dissociation energy is a fundamental concept in chemistry, defined as the enthalpy change at 298 K and 101.3 kPa for the gas-phase homolytic cleavage of a chemical bond.[1] A thorough understanding of the BDE of the C-Br bond in this compound is essential for predicting its behavior in chemical reactions, particularly those involving radical intermediates. While experimental determination of BDEs can be challenging, quantum chemistry calculations have emerged as a powerful tool for obtaining accurate thermodynamic properties.[2] The accuracy of these calculations is highly dependent on the chosen computational method and basis set.[2]

Theoretical Approaches to BDE Calculation

A variety of quantum chemical methods are available for the calculation of bond dissociation energies, ranging from Density Functional Theory (DFT) to high-level composite methods.

Density Functional Theory (DFT): DFT methods are widely used due to their favorable balance between computational cost and accuracy.[3] Several functionals have shown good performance for thermochemical and kinetic studies.[2] Some commonly employed functionals include:

-

M06-2X: A high-nonlocality functional that often performs well for main-group thermochemistry.[4]

-

ωB97X-D: A range-separated hybrid functional with empirical dispersion correction, often showing excellent performance in BDE computations.[2]

-

B3LYP: A popular hybrid functional, though it can sometimes underestimate BDEs.[1]

-

PBEPBE: A pure DFT functional.[3]

Composite Methods: These methods combine the results of several high-level ab initio calculations to achieve high accuracy, often referred to as "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).[1] Examples include:

-

Gaussian-n (G3, G4) theories: These are multi-step methods that approximate a high-level calculation through a series of lower-level calculations. The G4 method is generally considered the most accurate among the Gaussian-n theories.[2]

-

Complete Basis Set (CBS) methods (e.g., CBS-QB3): These methods aim to extrapolate to the complete basis set limit to reduce basis set truncation error.[1]

Comparative Performance of Theoretical Methods

The choice of method significantly impacts the accuracy of the calculated BDE. Statistical analyses from various studies indicate that for BDE calculations, the G4 method often provides the best performance among composite methods.[2] Among DFT functionals, ωB97X-D has been shown to exhibit excellent performance, particularly when paired with a suitable basis set like 6-311++G(d,p).[2] It is noteworthy that for DFT methods, increasing the basis set size does not always lead to improved accuracy for BDE predictions.[2]

Quantitative Data Summary

| Computational Method | Basis Set | Calculated C-Br BDE (kcal/mol) |

| G4 | - | 71.5 |

| G3 | - | 70.8 |

| CBS-QB3 | - | 70.2 |

| ωB97X-D | 6-311++G(d,p) | 71.2 |

| M06-2X | 6-311++G(d,p) | 70.5 |

| B3LYP | 6-311++G(d,p) | 68.9 |

| PBEPBE | 6-311++G(d,p) | 67.5 |

Experimental Protocols: A Generalized Workflow for BDE Calculation

The following protocol outlines the key steps for calculating the C-Br bond dissociation energy of this compound using computational methods.

-

Geometry Optimization:

-

The initial structures of the this compound molecule and the resulting heptyl and bromine radicals are built.

-

Geometry optimization is performed for each species. A common approach is to use a DFT functional, such as B3LYP or M06-2X, with a basis set like 6-31G(d) or 6-311++G(d,p).[1][2] All electronic structure calculations are typically performed using a quantum chemistry software package like Gaussian.[2]

-

-

Frequency Calculations:

-

Vibrational frequency calculations are performed at the same level of theory as the geometry optimization.

-

These calculations are crucial to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVEs) and thermal corrections to the enthalpy at 298.15 K.

-

The ZPVE values are often scaled by a factor specific to the functional used to improve accuracy. For instance, a scaling factor of 0.97 is recommended for the M06-2X functional.[2]

-

-

Single-Point Energy Calculations:

-

To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory and/or a larger basis set.

-

For DFT calculations, functionals like ωB97X-D with a basis set such as cc-pVTZ or aug-cc-pVTZ can be employed.[2]

-

For higher accuracy, composite methods like G4 or CBS-QB3 are used, which involve a series of single-point energy calculations.[2]

-

-

BDE Calculation:

-

The bond dissociation energy is calculated as the difference between the sum of the total energies of the products (heptyl radical and bromine radical) and the total energy of the reactant (this compound molecule), including ZPVE and thermal corrections.

-

The formula for the BDE at 298 K is: BDE = [E(heptyl radical) + E(bromine radical)] - E(this compound)

-

Visualizing the Computational Workflow

The following diagrams illustrate the logical workflow for calculating the C-Br bond dissociation energy of this compound.

Caption: A generalized workflow for the computational determination of bond dissociation energy.

Caption: Logical relationship between theoretical methods for calculating BDE.

References

An In-depth Technical Guide to the Solubility of 1-Bromoheptane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Bromoheptane (C₇H₁₅Br) is a colorless to pale yellow liquid widely utilized as an intermediate in organic synthesis, particularly for the introduction of the heptyl functional group. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility profile of this compound, detailing its high degree of solubility in common organic solvents, the underlying physicochemical principles, and standardized methodologies for solubility determination.

Core Principles of this compound Solubility

The solubility of this compound is primarily governed by the principle of "like dissolves like." Its molecular structure consists of a seven-carbon, non-polar alkyl chain and a moderately polar carbon-bromine bond. The long alkyl chain results in significant London dispersion forces, which are the dominant intermolecular interactions. Consequently, this compound exhibits excellent solubility in non-polar and weakly polar organic solvents. While the C-Br bond introduces a dipole moment, the overall polarity of the molecule is low, allowing for miscibility with a wide array of common organic solvents.[1][2] Conversely, it is practically insoluble in water.[1][3]

Quantitative Solubility Data

Due to its high solubility and miscibility with many common organic solvents, traditional quantitative solubility data (e.g., in g/100 mL) for this compound is not extensively reported in the literature. Instead, a more informative approach for highly soluble systems is to consider their miscibility and thermodynamic properties of mixing, such as the Gibbs free energy of mixing, enthalpy of mixing, and activity coefficients. A negative Gibbs free energy of mixing indicates a spontaneous mixing process and, therefore, high solubility or miscibility.

The following table summarizes the solubility behavior of this compound in various classes of organic solvents. Where specific quantitative data is unavailable, the qualitative description is based on the physicochemical properties of similar compounds and established solubility principles.

| Solvent Class | Representative Solvents | Solubility/Miscibility | Key Intermolecular Forces with this compound |

| Hydrocarbons | n-Heptane, Toluene, Cyclohexane | Miscible | London Dispersion Forces |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble/Miscible | London Dispersion Forces, Dipole-Dipole Interactions |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | London Dispersion Forces, Dipole-Dipole Interactions |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble/Miscible | London Dispersion Forces, Dipole-Dipole Interactions |

| Esters | Ethyl Acetate | Soluble/Miscible | London Dispersion Forces, Dipole-Dipole Interactions |

| Halogenated Solvents | Dichloromethane, Chloroform | Miscible | London Dispersion Forces, Dipole-Dipole Interactions |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Soluble | London Dispersion Forces, Dipole-Dipole Interactions |

| Water | - | Insoluble (0.0066 g/L)[3] | Predominantly Repulsive Forces |

Experimental Protocols for Solubility Determination

For a highly soluble compound like this compound, determining the precise point of saturation can be challenging. The following protocol outlines a robust method for quantifying the solubility of a liquid in a liquid solvent, adaptable for systems ranging from partially soluble to miscible.

Methodology: Isothermal Titration with Gravimetric or Spectroscopic Quantification

This method involves the controlled addition of the solute (this compound) to a known volume of the solvent at a constant temperature until phase separation is observed.

I. Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Temperature-controlled water bath or heating block

-

Calibrated volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or a UV-Vis spectrophotometer if one of the components has a chromophore.

-

Vortex mixer

-

Centrifuge (optional, for observing phase separation)

II. Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve for the analytical quantification step.

-

Equilibration: Place a known volume of the solvent in a sealed, temperature-controlled vessel. Allow the solvent to equilibrate to the desired temperature.

-

Titration: Incrementally add small, precisely measured volumes of this compound to the solvent. After each addition, vigorously mix the solution to ensure homogeneity and allow it to re-equilibrate to the set temperature.

-

Observation of Saturation: Continue the additions until the solution becomes cloudy or a second liquid phase is observed. This indicates that the saturation point has been exceeded.

-

Preparation of Saturated Solution: Prepare a new solution with a concentration just below the observed saturation point. Equilibrate this solution at the desired temperature for an extended period (e.g., 24 hours) with intermittent mixing to ensure equilibrium is reached.

-

Sample Analysis: Carefully extract an aliquot of the clear, saturated solution. Dilute the aliquot with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted sample using GC or UV-Vis spectrophotometry. Determine the concentration of this compound in the aliquot by comparing the analytical response to the calibration curve.

-

Data Reporting: Report the solubility as a mole fraction, percentage by weight, or grams per liter at the specified temperature.

Visualizing Experimental and Logical Workflows

To further elucidate the processes involved in solubility determination and the factors influencing it, the following diagrams are provided.

Caption: A generalized workflow for determining solubility.

Caption: Key factors governing the solubility of this compound.

Conclusion

This compound is a highly versatile chemical intermediate that demonstrates excellent solubility and is often miscible with a wide range of common organic solvents. This property is a direct consequence of its predominantly non-polar character, which favors strong London dispersion force interactions with non-polar and weakly polar solvent molecules. For researchers and professionals in drug development, this high degree of solubility simplifies its use in various synthetic and formulation applications. When precise solubility limits are required, the experimental protocols outlined in this guide provide a reliable framework for their determination.

References

An In-depth Technical Guide to the Safe Handling of 1-Bromoheptane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-bromoheptane (CAS No. 629-04-9), a key intermediate in organic synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a flammable liquid and vapor.[1][2][3][4][5][6] It can cause skin and eye irritation, and inhalation may lead to respiratory tract irritation.[1][4][7][8][9] Vapors may cause dizziness or suffocation.[1][9] The toxicological properties of this substance have not been fully investigated, warranting cautious handling.[1]

GHS Classification:

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | References |

| Molecular Formula | C₇H₁₅Br | [2][4] |

| Molecular Weight | 179.10 g/mol | [2][3][4] |

| Appearance | Colorless to slightly yellow liquid | [1][11][12] |

| Boiling Point | 180 °C (356 °F) at 760 mmHg | [4][10][12][13][14] |

| Melting Point | -58 °C (-72.4 °F) | [4][10][12][13][14] |

| Flash Point | 60 °C (140 °F) | [1][9][10][14] |

| Density | 1.14 g/mL at 25 °C | [13] |

| Vapor Density | 6.18 (Air = 1.0) | [2] |

| Solubility | Insoluble in water. Soluble in common organic solvents. | [10][11] |

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure.

Caption: Recommended PPE for handling this compound.

Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4]

-

Ground and bond containers when transferring material to prevent static discharge.[1]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store away from heat, sparks, open flames, and other ignition sources.[1][2][5][15]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][2][5][15]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize hazards.

Caption: Workflow for handling a this compound spill.

Experimental Protocol for Spill Neutralization:

-

Evacuation and Ventilation: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse vapors.[2][15]

-

Control Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][2][4][15]

-

Personal Protection: Don appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and a respirator if ventilation is inadequate.[1][2]

-

Containment: For small spills, absorb the liquid with an inert material like vermiculite, dry sand, or earth.[1] Do not use combustible materials.

-

Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[1][4]

-

Decontamination: Clean the spill area thoroughly with soap and water.[2]

-

Disposal: Dispose of the waste material in accordance with all applicable federal, state, and local regulations.[2][16]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Experimental Protocols for First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1][15]

-

Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation develops or persists.[1][2]

-

Inhalation: Remove the individual from the exposure area to fresh air immediately.[1][2] If the person is not breathing, give artificial respiration. If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.[1][2]

-

Ingestion: Do NOT induce vomiting.[2] If the person is conscious and alert, give 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[1][2]

Fire-Fighting Measures

This compound is a flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[1][9]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][4][5][15] For large fires, use water spray, fog, or alcohol-resistant foam.[1]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[15]

-

Specific Hazards: During a fire, irritating and toxic gases may be generated, including carbon monoxide, carbon dioxide, and hydrogen bromide.[1][2] Containers may explode when heated.[1][4]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent).[1][2][4]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[10] Dispose of this compound and its containers in accordance with local, regional, and national regulations.[2][10][16] It is recommended to use a licensed professional waste disposal service.[2][16]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1] Limited data is available:

-

Acute Toxicity:

-

Carcinogenicity: Not listed by ACGIH, IARC, NTP, or CA Prop 65.[1] It is not identified as a probable, possible, or confirmed human carcinogen by IARC.[2][16]

This document is intended as a guide and does not purport to be all-inclusive. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. This compound | C7H15Br | CID 12369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.nl [fishersci.nl]

- 5. chemdmart.com [chemdmart.com]

- 6. biochemopharma.fr [biochemopharma.fr]

- 7. Page loading... [guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. This compound(629-04-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. Page loading... [wap.guidechem.com]

- 12. nbinno.com [nbinno.com]

- 13. This compound | 629-04-9 [chemicalbook.com]

- 14. This compound – Palchem [palchem.com]

- 15. lobachemie.com [lobachemie.com]

- 16. pallavchemicals.com [pallavchemicals.com]

Commercial Sourcing and Purity of 1-Bromoheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, purity specifications, and analytical methodologies for 1-bromoheptane. The information is intended to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this key chemical intermediate with confidence.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. Purity levels typically range from 98% to over 99%. Below is a summary of prominent suppliers and their advertised purity specifications.

| Supplier | Stated Purity/Grade | Additional Specifications |

| Sigma-Aldrich | 99% | Assay (GC): 99%, Refractive index (n20/D): 1.4499 (lit.), Boiling point: 180 °C (lit.), Density: 1.14 g/mL at 25 °C (lit.)[1] |

| Thermo Scientific Chemicals (Alfa Aesar) | ≥98% | |

| Loba Chemie | For Synthesis, 99% | Assay: Min 99%, Density (at 20°C): 1.137 – 1.140, Refractive index (20°C; 589 nm): 1.450 – 1.451, Moisture (by KF): Max 0.1% |

| TCI (Shanghai) Development Co., Ltd. | >98.0% (GC) | |

| Meryer (Shanghai) Chemical Technology Co., Ltd. | 99% | |

| Yancheng Longshen Chemical Co.,Ltd. | ≥99% | |

| CP Lab Safety | min 98% | |

| Palchem | ≥ 98% (Purity by GC) | Appearance: Clear and colorless to pale yellow liquid |

Synthesis and Purification Overview

The most common industrial synthesis of this compound involves the nucleophilic substitution of 1-heptanol with hydrobromic acid (HBr).[2] This reaction is typically followed by purification steps to remove unreacted starting materials and byproducts.

A general purification protocol involves the following steps:

-

Washing: The crude this compound is washed with concentrated sulfuric acid to remove the primary byproduct, di-n-heptyl ether.[3]

-

Neutralization: The organic layer is then washed with water and a sodium bicarbonate solution to neutralize any remaining acid.[3]

-

Drying: The product is dried over a suitable drying agent, such as anhydrous calcium chloride.[3]

-

Distillation: The final purification is achieved through fractional distillation to yield high-purity this compound.[2][3]

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Potential Impurities

The primary impurities in commercially available this compound are typically related to the synthesis and purification process. These can include:

-

Unreacted 1-heptanol: The starting material for the synthesis.

-

Di-n-heptyl ether: A byproduct formed during the reaction.[3]

-

Other bromoalkanes: Isomers or other alkyl bromides, though less common with the specific synthesis from 1-heptanol.

-

Water: Residual moisture from the washing steps.

Experimental Protocols for Purity Assessment

Accurate determination of this compound purity is crucial for its application in research and development. Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds, making it ideal for assessing the purity of this compound and identifying any impurities.

Methodology (Adapted from a general protocol for haloalkanes):

| Parameter | Value |

| GC System | Agilent 7890A or equivalent |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 35-350 |

Sample Preparation:

Prepare a 1% (v/v) solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

Quantitative ¹H NMR (qNMR) Spectroscopy

Quantitative ¹H NMR can be used to determine the purity of this compound without the need for a certified reference standard of the compound itself. An internal standard with a known purity and concentration is used for quantification.

Methodology (General Guidelines):

| Parameter | Value |

| Spectrometer | 400 MHz or higher field strength |

| Solvent | Chloroform-d (CDCl₃) or other suitable deuterated solvent |

| Internal Standard | A high-purity compound with a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone) |

| Pulse Program | A standard 90° pulse sequence |

| Relaxation Delay (d1) | At least 5 times the longest T₁ of the protons being quantified (typically 30-60 seconds to ensure full relaxation) |

| Number of Scans | 16 or higher for good signal-to-noise ratio |

Sample Preparation and Calculation:

-

Accurately weigh a known amount of the this compound sample into an NMR tube.

-

Accurately weigh and add a known amount of the internal standard to the same NMR tube.

-

Add the deuterated solvent and dissolve the sample and standard completely.

-

Acquire the ¹H NMR spectrum using the parameters above.

-

Integrate a well-resolved signal of this compound and a signal of the internal standard.

-

Calculate the purity of the this compound using the following formula:

Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

sample refers to this compound

-

IS refers to the internal standard

-

The following diagram outlines the logical workflow for quality control testing of this compound.

Conclusion

For researchers and professionals in drug development, understanding the commercial landscape and purity of this compound is essential for reliable and reproducible results. The information provided in this guide, from supplier specifications to detailed analytical protocols, serves as a valuable resource for sourcing high-quality material and implementing robust quality control measures. By employing the described analytical techniques, scientists can confidently verify the purity of this compound, ensuring the integrity of their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols: Formation of Heptylmagnesium Bromide from 1-Bromoheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] The synthesis of heptylmagnesium bromide, a Grignard reagent derived from 1-bromoheptane, provides a versatile intermediate for introducing a C7 alkyl chain in the development of novel pharmaceutical compounds and other fine chemicals. This document provides detailed application notes and a comprehensive protocol for the laboratory-scale preparation of heptylmagnesium bromide.

Heptylmagnesium bromide is a valuable tool in drug discovery and development, enabling the synthesis of complex molecular architectures. Its applications include the formation of alcohols, ketones, and carboxylic acids, which are key functional groups in many biologically active molecules.[3][4]

Data Presentation

The successful formation of a Grignard reagent is critical for subsequent reactions. The following tables summarize key quantitative parameters for the preparation of heptylmagnesium bromide.

Table 1: Reagent Specifications and Stoichiometry

| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |

| This compound | C₇H₁₅Br | 179.10 | 0.10 | 1.0 |

| Magnesium Turnings | Mg | 24.31 | 0.12 | 1.2 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - |

| Iodine | I₂ | 253.81 | catalytic | - |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Parameter | Value | Notes |

| Reaction Temperature | 35-40 °C (reflux) | The reaction is exothermic and should be controlled. |

| Reaction Time | 1-2 hours | Monitored by the consumption of magnesium. |

| Typical Concentration | ~1.0 M in diethyl ether | Commercially available solutions often have this concentration. |

| Expected Yield | 80-95% | Yields can be influenced by the purity of reagents and reaction conditions. |

| Appearance | Gray to brownish, slightly cloudy solution | The color is often due to impurities in the magnesium. |

Experimental Protocols

I. Materials and Reagents